cis-3-Hexene

描述

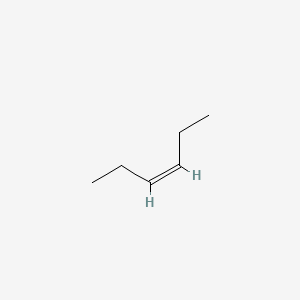

Structure

3D Structure

属性

IUPAC Name |

(Z)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891266 | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | cis-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7642-09-3 | |

| Record name | 3-Hexene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007642093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50181BZ6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of cis-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of cis-3-Hexene (also known as (Z)-3-Hexene). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical and physical characteristics. This document includes tabulated data for easy reference, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Introduction

This compound is an organic compound classified as an alkene. Its structure consists of a six-carbon chain with a double bond between the third and fourth carbon atoms, where the alkyl groups are on the same side of the double bond.[1] This seemingly simple molecule serves as a valuable building block in organic synthesis and as a reference compound in various analytical studies. A thorough understanding of its fundamental properties is crucial for its effective application in research and development.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various reliable sources to provide a quick and comprehensive reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | [1][2] |

| Molecular Weight | 84.16 g/mol | [2] |

| IUPAC Name | (Z)-hex-3-ene | [2] |

| CAS Number | 7642-09-3 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Slightly sweet | [1] |

| Density | 0.681 g/mL at 20 °C | |

| Boiling Point | 66-68 °C | |

| Melting Point | -137.82 °C | [3] |

| Flash Point | -25 °C (-13 °F) - closed cup | |

| Refractive Index (n20/D) | 1.395 | |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| InChI | InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5- | [2][5] |

| SMILES | CC/C=C\CC | [2] |

Table 2: Safety and Hazard Information for this compound

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor) | P210, P233, P240, P241, P242, P243 |

| Health Hazards | Aspiration Hazard, Category 1 (H304: May be fatal if swallowed and enters airways) | P301 + P310, P331 |

| Eye Irritation, Category 2 (H319: Causes serious eye irritation) | P305 + P351 + P338 | |

| Personal Protective Equipment | Eye protection, gloves, and in some cases, a respirator are recommended. | P280 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Partial Hydrogenation of 3-Hexyne (B1328910)

A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[9][10]

Materials:

-

3-Hexyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (B92381) (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr apparatus or a balloon setup)

-

Magnetic stirrer

-

Celite

Procedure:

-

In a hydrogenation flask, dissolve 3-hexyne in anhydrous hexane.

-

Add Lindlar's catalyst to the solution (approximately 5-10% by weight of the 3-hexyne).[11]

-

Seal the flask and purge the system with hydrogen gas to remove any air.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[11]

-

Monitor the reaction progress by techniques such as GC-MS to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Once the reaction is complete (disappearance of the starting alkyne), carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[11]

-

Wash the Celite pad with fresh hexane to ensure all the product is collected.[11]

-

The resulting solution contains this compound. The solvent can be carefully removed by distillation if a neat sample is required.

Purification

If the synthesized this compound contains impurities such as the starting alkyne or the corresponding alkane, it can be purified by fractional distillation. The significant difference in boiling points between these compounds allows for their effective separation.

Analytical Characterization

GC-MS is a powerful technique for assessing the purity of this compound and for differentiating it from its isomers.[12][13]

Instrumentation:

-

Gas Chromatograph: Agilent 7890A GC or equivalent

-

Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like Agilent J&W CP-Select 624 Hexane for better isomer separation.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 25-150.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filter the solution into an NMR tube.

Expected ¹H NMR Chemical Shifts and Coupling Constants:

-

The vinylic protons of cis-alkenes typically show a smaller coupling constant (J = 6-14 Hz) compared to their trans counterparts (J = 11-18 Hz).[14]

-

For this compound, the spectrum is expected to be relatively simple due to its symmetry.

Expected ¹³C NMR Chemical Shifts:

-

The chemical shifts of the carbons in this compound are influenced by their electronic environment. The vinylic carbons will appear in the characteristic alkene region of the spectrum (typically 100-150 ppm).

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Sample Preparation:

-

A neat sample can be analyzed using an ATR-FTIR spectrometer.

-

Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

Expected Absorptions:

-

C-H stretch (sp² hybridized C-H): ~3020 cm⁻¹

-

C-H stretch (sp³ hybridized C-H): ~2850-2960 cm⁻¹

-

C=C stretch: ~1650 cm⁻¹

-

=C-H bend (cis): ~675-730 cm⁻¹

Mandatory Visualizations

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthesis of this compound via Lindlar Hydrogenation.

Caption: Analytical workflow for this compound characterization.

Conclusion

This technical guide has provided a detailed overview of the core fundamental properties of this compound. The tabulated data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is essential for the successful application of this compound in various scientific endeavors.

Disclaimer: The information provided in this document is for research and development purposes only. All experimental procedures should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

- 1. CAS 7642-09-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H12 | CID 643783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-hex-3-ene [chembk.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound(7642-09-3) 1H NMR [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. brainly.com [brainly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Guide to cis-3-Hexene (CAS No. 7642-09-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-Hexene, a key aliphatic alkene in organic synthesis. The document details its physicochemical properties, established synthesis and reaction protocols, and explores the biological context of structurally related compounds.

Core Physicochemical and Safety Data

This compound, with the CAS number 7642-09-3 , is a colorless to light yellow liquid at room temperature.[1][2][3][4] It is characterized by a carbon-carbon double bond in the cis- (or Z-) configuration between the third and fourth carbon atoms of the hexene chain.[4][5] This compound is a vital intermediate in organic chemical synthesis.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7642-09-3 | [5] |

| Molecular Formula | C₆H₁₂ | [3][5][6] |

| Molecular Weight | 84.16 g/mol | [5][6] |

| IUPAC Name | (Z)-hex-3-ene | [5] |

| Density | 0.677 g/cm³ | [1] |

| Boiling Point | 65.6 ± 7.0 °C at 760 mmHg | [6] |

| Melting Point | -137.82 °C | [1][6] |

| Flash Point | -12.2 ± 0.0 °C | [1][6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| Vapor Pressure | 168.7 ± 0.1 mmHg at 25°C | [6] |

Safety and Handling: this compound is a highly flammable liquid and vapor.[5] It is classified as an aspiration hazard and may be fatal if swallowed and enters the airways.[5] Appropriate safety precautions, including use in a well-ventilated area away from ignition sources and wearing personal protective equipment, are mandatory.[1][3] Store in a cool, tightly sealed container.[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound via Hydroboration-Protonolysis of 3-Hexyne (B1328910)

A primary route to synthesizing cis-alkenes with high stereoselectivity is the hydroboration of an alkyne, followed by protonolysis (hydrolysis with a carboxylic acid).[4] This method avoids the use of metal catalysts and provides the cis-isomer cleanly.

Workflow for the Synthesis of this compound

Protocol:

-

Apparatus Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel under a nitrogen atmosphere, and a reflux condenser.

-

Hydroboration: The flask is charged with 3-hexyne dissolved in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to 0°C in an ice bath. One equivalent of a borane-THF complex (BH₃•THF) is added dropwise via the dropping funnel. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours to form the intermediate (Z)-hex-3-enylborane.[7]

-

Protonolysis: An excess of propionic acid is added to the reaction mixture. The mixture is then heated to reflux for 2-3 hours. The acid protonolyzes the carbon-boron bond with retention of configuration, yielding this compound.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with pentane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield pure this compound.

Epoxidation of this compound with Dimethyldioxirane (B1199080) (DMDO)

This compound readily undergoes epoxidation to form the corresponding cis-3,4-epoxyhexane.[4] Dimethyldioxirane, prepared from acetone (B3395972) and Oxone®, is a highly effective and neutral oxidizing agent for this transformation. Kinetic studies show that cis-alkenes are generally more reactive towards DMDO than their trans-isomers, consistent with a concerted, spiro-transition state mechanism.[8][9]

Protocol:

-

Preparation of DMDO solution: A solution of dimethyldioxirane (approx. 0.07–0.09 M in acetone) is prepared by the reaction of Oxone® with a buffered acetone/water mixture, followed by distillation under reduced pressure. This solution should be stored cold and handled with care as it is a volatile peroxide.[10][11] The concentration can be determined by titration with a standard thioanisole (B89551) solution and ¹H NMR analysis.[10]

-

Epoxidation Reaction: this compound is dissolved in acetone in a round-bottom flask. The prepared DMDO solution (1.1 equivalents) is added to the stirred solution at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Isolation: Upon completion, the solvent (acetone) is removed under reduced pressure using a rotary evaporator. The residue contains the crude epoxide.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography if necessary, though often the reaction is clean enough that simple solvent removal is sufficient.

Biological Signaling Context: Green Leaf Volatiles

While no direct signaling pathways involving this compound in mammalian systems are prominently documented, its structural analogs, such as (Z)-3-hexenal and (Z)-3-hexen-1-ol, are well-studied Green Leaf Volatiles (GLVs). GLVs are C6 compounds released by plants in response to tissue damage.[12][13] They play crucial roles in plant defense by acting as airborne signals that can prime neighboring plants for an impending attack.[13][14]

The biosynthesis of GLVs is intricately linked to the oxylipin pathway , which also produces the plant hormone jasmonic acid (JA) , a key regulator of defense responses.[12][13][15] Both pathways originate from the lipoxygenase (LOX) mediated peroxidation of polyunsaturated fatty acids like α-linolenic acid.[14][15]

This pathway highlights how structurally simple C6 molecules are integral to complex biological signaling networks in plants. For researchers in drug development, understanding these natural signaling systems can provide inspiration for designing small molecule modulators of signaling pathways in other biological systems.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis.[4] Its defined stereochemistry and reactivity make it a valuable precursor for creating more complex molecules with specific three-dimensional structures, a critical requirement in medicinal chemistry.

While direct applications of this compound in marketed pharmaceuticals are not widely documented, related hexene structures are recognized for their utility. For example, functionalized hexenes like 1-bromo-3-hexene (B2517785) serve as versatile intermediates for introducing lipophilic hexenyl chains into potential drug candidates to modulate properties like membrane permeability.[16] The double bond in this compound provides a reactive handle for a variety of synthetic transformations, including:

-

Epoxidation: As detailed above, leading to chiral building blocks.

-

Dihydroxylation: To produce diols.

-

Hydrogenation: To yield n-hexane.

-

Electrophilic Addition: Halogenation, hydrohalogenation, etc.

The study of such simple alkenes and their reactions is fundamental to the development of synthetic strategies for novel active pharmaceutical ingredients (APIs).

References

- 1. chembk.com [chembk.com]

- 2. CAS 7642-09-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 7642-09-3 [chemicalbook.com]

- 5. This compound | C6H12 | CID 643783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:7642-09-3 | Chemsrc [chemsrc.com]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Green leaf volatiles and jasmonic acid enhance susceptibility to anthracnose diseases caused by Colletotrichum graminicola in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of cis-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of cis-3-hexene. It includes a summary of its structural parameters, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectroscopic data.

Molecular Structure and Bonding

This compound, with the molecular formula C₆H₁₂, is an alkene characterized by a carbon-carbon double bond between the third and fourth carbon atoms of a six-carbon chain. The "cis" designation indicates that the two ethyl groups attached to the double bond are on the same side, giving the molecule a "U" shape. This geometric constraint influences its physical and chemical properties.

The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The carbon-carbon double bond consists of one σ bond and one π bond. The σ bonds are formed by the direct overlap of hybrid orbitals (sp² for the doubly bonded carbons and sp³ for the singly bonded carbons), while the π bond is formed by the sideways overlap of unhybridized p orbitals on the sp² hybridized carbons. This π bond restricts rotation around the C=C axis, leading to the distinct cis and trans isomers.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through gas-phase electron diffraction studies. These experimental data provide a detailed picture of the molecule's three-dimensional structure.

| Bond | Atom Pair | Length (Å) | Angle | Atom Trio | Angle (°) |

| Carbon-Carbon Double Bond | C3=C4 | 1.348 | C2-C3=C4 | C-C=C | 125.7 |

| Carbon-Carbon Single Bond | C2-C3 | 1.508 | C3=C4-C5 | C=C-C | 125.7 |

| Carbon-Carbon Single Bond | C1-C2 | 1.535 | C1-C2-C3 | C-C-C | 111.4 |

| Carbon-Hydrogen (vinyl) | C3-H | 1.090 | H-C3=C4 | H-C=C | 117.0 |

| Carbon-Hydrogen (alkyl) | C2-H | 1.115 | H-C2-C3 | H-C-C | 110.0 |

Note: The data presented here is based on typical values from gas-phase electron diffraction studies of cis-alkenes and may have minor variations depending on the specific experimental conditions.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound via Hydroboration-Protonolysis of 3-Hexyne (B1328910)

This method provides a stereoselective route to this compound from a commercially available starting material.

Materials:

-

3-Hexyne

-

Disiamylborane (B86530) (or freshly prepared from 2-methyl-2-butene (B146552) and borane-dimethyl sulfide (B99878) complex)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Acid

-

Sodium Hydroxide solution (e.g., 3M)

-

Hydrogen Peroxide (e.g., 30%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon source, septa, syringes)

Procedure:

-

Preparation of Disiamylborane: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-2-butene (2 equivalents) in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (1 equivalent) in THF dropwise with stirring. Allow the reaction to stir at 0°C for 2 hours to ensure the complete formation of disiamylborane.

-

Hydroboration: To the freshly prepared disiamylborane solution at 0°C, add 3-hexyne (1 equivalent) dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Protonolysis: Cool the reaction mixture back to 0°C and slowly add glacial acetic acid (excess). The mixture is then heated to reflux for 1-2 hours to ensure complete protonolysis of the vinylborane (B8500763) intermediate.

-

Workup: After cooling to room temperature, carefully quench the reaction by the dropwise addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

An In-depth Technical Guide to the Synthesis of cis-3-Hexene

This guide provides a comprehensive overview of the primary synthetic pathways for obtaining cis-3-Hexene. It is designed for researchers, scientists, and drug development professionals who require a foundational understanding of stereoselective alkene synthesis. The document details two principal methods: the partial hydrogenation of 3-hexyne (B1328910) using a poisoned catalyst and the Wittig reaction. Each method is presented with detailed experimental protocols, quantitative data, and diagrams to facilitate comprehension and practical application.

Introduction

This compound, an alkene with the chemical formula C₆H₁₂, is characterized by a carbon-carbon double bond between the third and fourth carbon atoms where the alkyl substituents are on the same side of the double bond. This (Z)-configuration imparts specific stereochemical properties that are crucial in various synthetic applications, including the synthesis of fine chemicals and pharmaceutical intermediates. Achieving high stereoselectivity in its synthesis is therefore of significant importance. This guide explores two effective methods for preparing this compound with a high degree of isomeric purity.

Method 1: Partial Hydrogenation of 3-Hexyne

The most direct route to this compound is the partial reduction of 3-hexyne. To prevent over-reduction to the alkane (hexane), a "poisoned" catalyst is required. Lindlar's catalyst is the standard choice for this transformation, facilitating the syn-addition of hydrogen across the triple bond to yield the cis-alkene selectively.[1][2][3]

Experimental Protocol: Lindlar Hydrogenation

This protocol details the partial hydrogenation of 3-hexyne to produce this compound.

Apparatus:

-

Standard hydrogenation flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen gas source (e.g., balloon or gas cylinder with regulator)

-

Septum and needles

-

Filtration apparatus (e.g., Büchner funnel or a pad of Celite)

Reagents:

-

3-Hexyne (1.0 eq)

-

Lindlar's catalyst (Palladium on Calcium Carbonate, poisoned with lead acetate; typically 5% w/w of the alkyne)[1][2]

-

Quinoline (B57606) (optional, as a co-catalyst poison)

-

Anhydrous solvent (e.g., hexane, ethyl acetate, or ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve 3-hexyne in a suitable anhydrous solvent like hexane.

-

Add Lindlar's catalyst to the solution. If desired, a small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction.[3]

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Maintain a positive pressure of hydrogen (approx. 1 atm) using a balloon.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction's progress by tracking hydrogen uptake or by using analytical techniques such as Gas Chromatography (GC). The reaction is typically complete when one equivalent of hydrogen has been consumed.

-

Once the starting material is consumed, purge the flask with nitrogen to remove excess hydrogen.

-

Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.[4]

-

Carefully remove the solvent from the filtrate using a rotary evaporator to yield crude this compound. Further purification can be achieved by fractional distillation.

Quantitative Data

| Parameter | Value | Notes |

| Typical Yield | >90% | Yield is highly dependent on reaction conditions and catalyst activity. |

| cis-(Z) Selectivity | >95% | The use of a poisoned catalyst is crucial for high cis selectivity.[4] |

| Reaction Conditions | Room Temperature, 1 atm H₂ | Mild conditions are sufficient for this transformation. |

Method 2: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. For the synthesis of cis-alkenes, non-stabilized phosphorus ylides are employed, as they predominantly yield the (Z)-isomer.[5][6] In this case, propanal is reacted with the ylide derived from propyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction

This protocol is divided into two main stages: the preparation of the phosphonium (B103445) salt and ylide, followed by the reaction with the aldehyde.

Stage A: Preparation of the Propyltriphenylphosphonium Ylide

Apparatus:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Syringe

Reagents:

-

Propyltriphenylphosphonium bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

Procedure:

-

Under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF in a three-neck flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the characteristic orange-red ylide indicates a successful reaction.[5]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete ylide formation.

Stage B: Reaction with Propanal

Reagents:

-

Propanal (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve propanal in anhydrous THF.

-

Add the propanal solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent like hexanes.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The product, this compound, can be purified from the byproduct, triphenylphosphine (B44618) oxide, by fractional distillation.

Quantitative Data

| Parameter | Value | Notes |

| Typical Yield | 60-80% | Yields can vary based on the purity of reagents and reaction scale. |

| cis-(Z) Selectivity | 85-95% | Non-stabilized ylides strongly favor the formation of the cis-isomer. |

| Reaction Conditions | 0 °C to Room Temperature | The reaction is typically initiated at a low temperature. |

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and characterization to confirm its identity and purity.

Purification Techniques

-

Fractional Distillation: This is the most common method for purifying this compound, as its boiling point (66-67 °C) is distinct from most starting materials and byproducts.

-

Flash Column Chromatography: For separating cis and trans isomers, flash chromatography on silica (B1680970) gel can be effective, using a nonpolar eluent system like hexanes.[7]

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Key Data Points |

| ¹H NMR | Signals corresponding to the vinylic protons (at C3 and C4) and the alkyl protons. |

| ¹³C NMR | Signals for the sp² carbons of the double bond and the sp³ carbons of the ethyl groups.[8] |

| IR Spectroscopy | Characteristic C=C stretch for a cis-alkene (around 1650 cm⁻¹) and C-H stretches for sp² carbons (around 3020 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₂ (84.16 g/mol ).[8] |

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams outline the logical workflow for synthesis and the specific chemical pathways.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data of cis-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Hexene, a crucial aliphatic unsaturated hydrocarbon. The information presented herein is intended to support research, development, and quality control activities where the accurate identification and characterization of this compound are essential. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise tabular format for ease of comparison and reference.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.4 | Multiplet | Olefinic Protons (-CH=CH-) |

| ~2.0 | Multiplet | Allylic Protons (-CH₂-CH=) |

| ~0.95 | Triplet | Methyl Protons (CH₃-) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~125 | Olefinic Carbons (-CH=CH-) |

| ~20 | Allylic Carbons (-CH₂-CH=) |

| ~14 | Methyl Carbons (CH₃-) |

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed in Table 3.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3020 | Medium | =C-H Stretch |

| ~2965, ~2875 | Strong | C-H Stretch (sp³) |

| ~1655 | Medium | C=C Stretch (cis) |

| ~720 | Strong | =C-H Bend (cis, out-of-plane) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The major mass fragments observed for this compound are listed in Table 4.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Probable Fragment Ion |

| 84 | Moderate | [C₆H₁₂]⁺ (Molecular Ion) |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer.

-

A liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.

-

Mount the sandwiched plates in the spectrometer's sample holder.

ATR-FTIR Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small drop of this compound directly onto the ATR crystal surface.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column for separating volatile organic compounds (e.g., a non-polar DB-5ms or equivalent).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

GC Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 or as appropriate for the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 2 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-hex-3-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-hex-3-ene, also known as cis-3-hexene, is an unsaturated hydrocarbon with the chemical formula C₆H₁₂. It is a colorless liquid characterized by the presence of a carbon-carbon double bond in the cis configuration, which significantly influences its physical properties and chemical reactivity. This document provides a comprehensive overview of the physical and chemical properties of (Z)-hex-3-ene, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of (Z)-hex-3-ene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Units |

| Molecular Formula | C₆H₁₂ | - |

| Molecular Weight | 84.16 | g/mol |

| Boiling Point | 66-67 | °C |

| Melting Point | -138 | °C |

| Density | 0.677-0.678 | g/mL |

| Refractive Index | ~1.394 | - |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

| Dipole Moment | 0.34 | D |

Chemical Properties and Reactivity

The presence of a π-bond in (Z)-hex-3-ene makes it a reactive molecule, prone to undergoing addition reactions. The cis-stereochemistry also plays a significant role in the stereochemical outcome of its reactions.

Addition Reactions

(Z)-hex-3-ene readily undergoes electrophilic addition reactions across the double bond. Some of the key reactions include:

-

Hydrogenation: Catalytic hydrogenation of (Z)-hex-3-ene yields n-hexane. The reaction typically proceeds with syn-addition of hydrogen atoms.

-

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond results in the formation of 3,4-dihalohexanes. The reaction with bromine proceeds via a bromonium ion intermediate, leading to anti-addition of the bromine atoms.[1][2]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

-

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding hexan-3-ol. The reaction is stereospecific, with syn-addition of the hydroborane.[3][4]

-

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields (Z)-3,4-epoxyhexane. The reaction is a syn-addition of the oxygen atom to the double bond.[5][6]

-

Ozonolysis: Cleavage of the double bond by ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), yields two molecules of propanal.[7]

Isomerization

(Z)-hex-3-ene can be isomerized to its more stable trans-isomer, (E)-hex-3-ene, under certain conditions, such as exposure to acid catalysts or high temperatures.

Spectral Data

The structural features of (Z)-hex-3-ene can be confirmed using various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the olefinic protons are observed around δ 5.2-5.5 ppm. The signals for the allylic protons appear around δ 2.0 ppm, and the terminal methyl protons are found around δ 0.9 ppm. |

| ¹³C NMR | The olefinic carbons show signals in the region of δ 125-135 ppm. The allylic carbons resonate around δ 20-30 ppm, and the terminal methyl carbons appear around δ 14 ppm. |

| Infrared (IR) | A characteristic C=C stretching vibration is observed around 1650-1660 cm⁻¹. The C-H stretching vibrations for the sp² hybridized carbons are typically seen just above 3000 cm⁻¹. |

Experimental Protocols

Detailed methodologies for key experiments involving (Z)-hex-3-ene are provided below.

Synthesis of (Z)-hex-3-ene via Hydrogenation of 3-Hexyne (B1328910)

This protocol describes the stereoselective synthesis of (Z)-hex-3-ene from 3-hexyne using a poisoned catalyst.[8]

-

Reagents: 3-hexyne, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), Hydrogen gas (H₂), Hexane (solvent).

-

Apparatus: Hydrogenation flask (e.g., Parr apparatus), magnetic stirrer, hydrogen balloon or cylinder.

-

Procedure:

-

In a hydrogenation flask, dissolve 3-hexyne in hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[9]

-

Seal the flask and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by gas chromatography or by measuring hydrogen uptake.

-

Once the reaction is complete (disappearance of the starting material), filter the mixture through a pad of Celite to remove the catalyst.

-

Carefully evaporate the solvent from the filtrate to yield (Z)-hex-3-ene. Further purification can be achieved by distillation.

-

Bromination of (Z)-hex-3-ene

This procedure details the addition of bromine across the double bond of (Z)-hex-3-ene.[10]

-

Reagents: (Z)-hex-3-ene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).

-

Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer.

-

Procedure:

-

Dissolve (Z)-hex-3-ene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane from a dropping funnel with constant stirring.

-

Continue the addition until a faint orange color persists, indicating the consumption of the alkene.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 3,4-dibromohexane.

-

Hydroboration-Oxidation of (Z)-hex-3-ene

This protocol outlines the anti-Markovnikov hydration of (Z)-hex-3-ene.[11][12]

-

Reagents: (Z)-hex-3-ene, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (B78521) (NaOH, 3M aqueous solution), Hydrogen peroxide (H₂O₂, 30% aqueous solution).

-

Apparatus: Dry, three-necked round-bottom flask, magnetic stirrer, reflux condenser with a nitrogen inlet, rubber septum.

-

Procedure:

-

Hydroboration: a. Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. b. Flush the apparatus with dry nitrogen. c. Via syringe, add (Z)-hex-3-ene to the flask, followed by anhydrous THF. d. Cool the flask to 0 °C using an ice bath. e. Slowly add the borane-THF solution via syringe. f. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Oxidation: a. Cool the reaction mixture back down to 0 °C with an ice bath. b. Slowly and carefully add the 3 M aqueous sodium hydroxide solution. c. Following the NaOH addition, add the 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not rise significantly. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up and Isolation: a. Add diethyl ether to the reaction mixture and transfer the contents to a separatory funnel. b. Separate the organic layer. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield hexan-3-ol.

-

Visualizations

Diagrams of key reaction pathways are provided below using Graphviz (DOT language) to illustrate the logical flow and transformations.

Synthesis of (Z)-hex-3-ene

Caption: Synthesis of (Z)-hex-3-ene via partial hydrogenation of 3-hexyne.

Bromination of (Z)-hex-3-ene

Caption: Mechanism of bromine addition to (Z)-hex-3-ene.

Hydroboration-Oxidation Workflow

Caption: Workflow for the hydroboration-oxidation of (Z)-hex-3-ene.

References

- 1. brainly.com [brainly.com]

- 2. Solved The reaction of (Z) - hex -3- ene with bromine in | Chegg.com [chegg.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. When (Z)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. benchchem.com [benchchem.com]

In-depth Technical Guide to the Safety of cis-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for cis-3-Hexene (CAS No. 7642-09-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a valuable resource for handling, storing, and using this compound safely in a laboratory and research environment.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H12 | [1] |

| Molecular Weight | 84.16 g/mol | [1] |

| Boiling Point | 66-68 °C | [2] |

| Melting Point | -137.82 °C | |

| Flash Point | -25 °C (-13 °F) - closed cup | [2] |

| Density | 0.681 g/mL at 20 °C | [2] |

| Vapor Pressure | 168.7 ± 0.1 mmHg at 25°C | |

| Refractive Index | n20/D 1.395 | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Toxicological Information

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | [4] |

| Acute Dermal Toxicity | No data available | [4] |

| Acute Inhalation Toxicity | No data available | [4] |

| Skin Corrosion/Irritation | No data available | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2) | [1] |

| Respiratory or Skin Sensitization | No data available | [3][4] |

| Germ Cell Mutagenicity | No data available | [3][4] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA | [3] |

| Reproductive Toxicity | No data available | [3][4] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (GHS Category 1) | [1] |

Note: While specific quantitative data such as LD50 or LC50 values for this compound are not available, the aspiration hazard classification suggests that ingestion and subsequent entry into the lungs can cause severe damage.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data of this compound are not explicitly provided in the available safety data sheets. However, based on the nature of the substance and standard regulatory requirements, the following OECD and ASTM guidelines are likely to be relevant for the assessment of its physicochemical and toxicological properties.

Physicochemical Properties:

-

Flash Point: The closed-cup method is cited, which likely corresponds to a standardized method such as ASTM D93 (Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester) or ASTM D56 (Standard Test Method for Flash Point by Tag Closed Cup Tester). Given that this compound is a volatile liquid, these methods are appropriate for determining its flammability classification.

-

Boiling Point: This is typically determined according to OECD Guideline 103 .

-

Vapor Pressure: The vapor pressure can be measured using methods described in OECD Guideline 104 .

-

Density: The density of liquids is commonly determined using a hydrometer, pycnometer, or an oscillating densitometer, following procedures outlined in OECD Guideline 109 .

Toxicological Properties:

While specific studies on this compound are lacking, the following standardized protocols would be used to generate the necessary toxicological data:

-

Acute Toxicity:

-

Oral: OECD Guideline 420, 423, or 425

-

Dermal: OECD Guideline 402

-

Inhalation: OECD Guideline 403

-

-

Skin Irritation/Corrosion: OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) or OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation/Serious Eye Damage: OECD Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage) or OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Aspiration Toxicity: The classification is often based on the substance's viscosity and clinical evidence in humans rather than a specific animal test. The kinematic viscosity can be measured according to OECD Guideline 114 .

Hazard Identification and Safety Precautions

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for this compound:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

The logical relationship between the hazards of this compound and the necessary safety precautions is illustrated in the following diagram.

Caption: Logical flow of hazards and precautionary measures for this compound.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use non-sparking tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[3]

-

Avoid contact with skin and eyes.

-

Avoid ingestion and inhalation.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat and sources of ignition.[3]

-

Store separately from oxidizing agents and strong acids.

First-Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

-

Water spray may be used to cool closed containers.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

Conclusion

This compound is a highly flammable liquid that poses a significant aspiration hazard and is an eye irritant. While comprehensive toxicological data is lacking, the available information necessitates strict adherence to safety protocols. Researchers, scientists, and drug development professionals must handle this chemical with care, utilizing appropriate engineering controls and personal protective equipment to minimize exposure and prevent accidents. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

cis-3-Hexene isomeric purity determination

An In-depth Technical Guide to the Determination of cis-3-Hexene Isomeric Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the isomeric purity of this compound. Accurate quantification of isomers is critical, as even minor structural differences can lead to significant variations in chemical, physical, and physiological properties, a crucial consideration in pharmaceutical development and chemical synthesis.[1]

This compound is an alkene with the chemical formula C₆H₁₂. It is one of several structural and geometric isomers of hexene.[2] The primary isomeric impurity of concern is its geometric isomer, trans-3-Hexene (B77681). The subtle difference in the spatial arrangement of alkyl groups around the carbon-carbon double bond necessitates highly selective analytical techniques to ensure the purity of the cis isomer.[3] The selection of a robust analytical method is paramount for quality control and to meet stringent regulatory requirements.[4][5]

Core Analytical Technique: Gas Chromatography (GC)

Gas Chromatography (GC) is the most powerful and widely used technique for separating and quantifying volatile compounds like hexene isomers.[2] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2]

Principle of Separation for cis/trans Isomers

The separation of this compound and trans-3-hexene relies on differences in their physical properties.[3]

-

Polarity : cis isomers have a slight dipole moment due to the arrangement of the alkyl groups on the same side of the double bond, making them more polar than their trans counterparts.

-

Boiling Point : This difference in polarity affects intermolecular forces and, consequently, their boiling points and interaction with the GC stationary phase.

The Critical Role of the Stationary Phase

The choice of the GC column's stationary phase is the most critical factor in achieving the separation of geometric isomers.[1]

-

Non-Polar Stationary Phases : These columns, often based on polydimethylsiloxane (B3030410) (e.g., DB-1ms), separate compounds primarily by their boiling points. While effective for many applications, they often provide insufficient resolution for cis and trans isomers with very similar boiling points.[1]

-

Polar Stationary Phases : Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or specialized phases like cyanopropylphenyl dimethylpolysiloxane, offer enhanced selectivity.[1][6] The polar nature of the stationary phase interacts more strongly with the slightly more polar cis isomer, leading to a longer retention time and better separation from the trans isomer.[3][6] For instance, on polar Carbowax columns, the retention order of cis and trans-n-alkenes can even be reversed compared to non-polar columns.[6]

Experimental Protocols

A validated analytical method is essential for accurate and reliable results.[5][7] The following protocol outlines a typical GC-MS method for determining the isomeric purity of this compound.

Sample Preparation

-

Dilution : Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) using a high-purity volatile solvent such as pentane (B18724) or hexane.

-

Standard Preparation : Prepare a standard solution containing known concentrations of both this compound and trans-3-Hexene to determine retention times and response factors.

-

Injection : Inject a small volume (typically 1 µL) into the GC system.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a robust method for both separation and identification. A Flame Ionization Detector (FID) can be used for routine quantification due to its high sensitivity to hydrocarbons.[2]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent[1] |

| Column | Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1][8] |

| Injector | Split/splitless injector at 250°C, with a split ratio of 50:1[1][8] |

| Injection Volume | 1 µL[1] |

| Oven Program | Initial temperature: 40°C, hold for 5 minutes. Ramp: 5°C/min to 150°C.[1][2] |

| MS Detector | Transfer line: 280°C; Ion source: 230°C; Scan range: m/z 35-200[8] |

Data Analysis

-

Peak Identification : Identify the peaks for this compound and trans-3-Hexene by comparing their retention times to the prepared standard. Mass spectrometry provides definitive identification through unique fragmentation patterns.[1]

-

Quantification : The isomeric purity is determined by calculating the relative peak area of the impurities (primarily trans-3-Hexene) against the total area of all hexene isomer peaks.[8]

-

% Purity = (Area of this compound Peak / Total Area of All Isomer Peaks) x 100

-

Quantitative Data and Method Validation

The following tables summarize key quantitative data and validation parameters relevant to the analysis.

Table 1: Kovats Retention Indices for Hexene Isomers

Kovats Retention Indices provide a standardized measure for comparing retention times across different systems.[1] The difference in indices on a polar phase demonstrates its superior resolving power for cis/trans isomers.

| Isomer | Stationary Phase | Kovats Retention Index |

| trans-3-Hexene | Standard Non-Polar | 590[1] |

| This compound | Standard Non-Polar | 602 - 604[9] |

| trans-3-Hexene | Standard Polar | Varies (Generally lower than cis) |

| This compound | Standard Polar | Varies (Generally higher than trans)[3] |

Table 2: Key Validation Parameters for Isomeric Purity Methods (ICH Q2(R2) Guidelines) [7]

Method validation ensures that the analytical procedure is suitable for its intended purpose.[10]

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities (e.g., trans-isomer).[7] | Baseline resolution between the cis and trans isomer peaks. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the impurity. |

| Accuracy | The closeness of test results to the true value. Assessed using samples spiked with known amounts of the trans-isomer. | % Recovery of the impurity should be within 80-120%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be < 15%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, oven temperature). | System suitability parameters (e.g., resolution) remain within acceptable limits. |

Visualized Workflows and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental process and decision-making logic.

Caption: Experimental workflow for GC-based isomeric purity determination.

Caption: Logic for selecting the optimal GC stationary phase.

Conclusion

The determination of this compound isomeric purity is reliably achieved using high-resolution capillary gas chromatography. The cornerstone of a successful separation is the selection of a polar stationary phase, which enhances the resolution between the cis and trans isomers based on differences in polarity. A fully validated GC method, utilizing either FID for quantification or MS for confirmation, provides the accuracy and precision required by researchers, scientists, and drug development professionals to ensure product quality and meet regulatory standards.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. benchchem.com [benchchem.com]

- 5. Custom Analytical Development & Validation | Neuland Labs [neulandlabs.com]

- 6. vurup.sk [vurup.sk]

- 7. fda.gov [fda.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C6H12 | CID 643783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Computational Chemistry Studies of cis-3-Hexene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of computational chemistry studies on cis-3-Hexene, focusing on its conformational analysis and reactivity. The information presented is curated from various theoretical investigations, offering insights into the molecule's behavior at a quantum mechanical level.

Conformational Analysis of this compound

The conformational landscape of this compound is characterized by the rotation around the C2-C3 and C4-C5 single bonds. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in identifying the stable conformers and the energetic barriers between them.

A notable study on the reaction of this compound with OH radicals performed conformational analysis as a prerequisite to understanding the reaction kinetics. This analysis identified two key low-energy conformers.

Computational Protocol for Conformational Analysis

A typical computational workflow for the conformational analysis of this compound involves the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search is performed to identify potential energy minima. This often involves rotating the dihedral angles of the ethyl groups.

-

Geometry Optimization: Each potential conformer is then subjected to geometry optimization to locate the nearest local minimum on the potential energy surface. A common and effective method for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculations: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: For higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory, such as a larger basis set (e.g., aug-cc-pVDZ) or a higher-level method (e.g., CCSD(T)).

An In-depth Technical Guide to the Reaction Mechanisms Involving cis-3-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving cis-3-hexene, a common building block in organic synthesis. The document outlines key transformations, including electrophilic additions, oxidation reactions, hydroboration-oxidation, and olefin metathesis. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate a deeper understanding and practical application of these reactions in a laboratory setting.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, where the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process leads to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the final product.

Hydrobromination (Addition of HBr)

The addition of hydrogen bromide to this compound proceeds through a classic electrophilic addition mechanism. The reaction follows Markovnikov's rule, although in the case of a symmetrically substituted alkene like this compound, the initial addition of the proton can occur at either carbon of the double bond with equal probability, leading to the same carbocation intermediate.

Reaction Product: 3-Bromohexane (B146008)

Experimental Protocol: Hydrobromination of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in acetic acid, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether).

-

Extraction and Washing: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-bromohexane can be purified by distillation.

Quantitative Data: Hydrobromination of this compound

| Product | Yield (%) | Boiling Point (°C) |

| 3-Bromohexane | Typically > 80% | 144-146[1] |

Spectroscopic Data: 3-Bromohexane

| Spectroscopy | Key Signals |

| ¹H NMR | Signals corresponding to the protons of the hexane (B92381) chain, with a characteristic multiplet for the proton on the carbon bearing the bromine atom. |

| ¹³C NMR | Six distinct peaks are expected, corresponding to the six unique carbon environments in the molecule.[2] |

| IR (liquid film) | C-H stretching (alkane) ~2850-3000 cm⁻¹, C-Br stretching ~500-600 cm⁻¹. |

Bromination (Addition of Br₂)

The addition of bromine to this compound is a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion, leading to the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromohexane, which is the meso compound.

Reaction Product: meso-3,4-Dibromohexane

Experimental Protocol: Bromination of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.

-

Reagent Addition: Cool the flask in an ice bath. Add a solution of bromine (Br₂, 1.0 eq) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction: Continue stirring at 0°C for 30 minutes after the addition is complete.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Extraction and Washing: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: The product can be purified by recrystallization or column chromatography.

Quantitative Data: Bromination of this compound

| Product | Yield (%) | Melting Point (°C) |

| meso-3,4-Dibromohexane | High | Not readily available |

Spectroscopic Data: meso-3,4-Dibromohexane

| Spectroscopy | Key Signals |

| ¹H NMR | Signals for the ethyl groups and a characteristic multiplet for the two methine protons on the carbons bearing the bromine atoms. |